molecular formula C5H10FNO B15051377 5-Fluorotetrahydro-2H-pyran-3-amine

5-Fluorotetrahydro-2H-pyran-3-amine

Cat. No.: B15051377
M. Wt: 119.14 g/mol
InChI Key: YJXMUHPIQWNBSX-UHFFFAOYSA-N
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Description

5-Fluorotetrahydro-2H-pyran-3-amine is a chemical compound with the molecular formula C5H10FNO. It is a fluorinated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorotetrahydro-2H-pyran-3-amine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the tetrahydropyran ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluorotetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Fluorotetrahydro-2H-pyran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorotetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound without the fluorine atom.

    5-Chlorotetrahydro-2H-pyran-3-amine: A chlorinated analogue.

    5-Bromotetrahydro-2H-pyran-3-amine: A brominated analogue.

Uniqueness

5-Fluorotetrahydro-2H-pyran-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

5-fluorooxan-3-amine

InChI

InChI=1S/C5H10FNO/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,7H2

InChI Key

YJXMUHPIQWNBSX-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1F)N

Origin of Product

United States

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